molecular formula C23H19N3O2 B4909853 N~1~-Benzyl-N~1~-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-YL)benzamide

N~1~-Benzyl-N~1~-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-YL)benzamide

Cat. No.: B4909853
M. Wt: 369.4 g/mol
InChI Key: BGZSSYWCOYULHT-UHFFFAOYSA-N
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Description

N~1~-Benzyl-N~1~-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-YL)benzamide is a complex organic compound that features a benzamide core with additional benzyl, methyl, and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Benzyl-N~1~-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-YL)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an aromatic carboxylic acid under dehydrating conditions.

    Benzylation and Methylation:

    Coupling with Benzamide: The final step involves coupling the oxadiazole derivative with benzamide under suitable conditions, often using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-Benzyl-N~1~-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-YL)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

N~1~-Benzyl-N~1~-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-YL)benzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its structural complexity and ability to interact with biological targets.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N1-Benzyl-N~1~-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-YL)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The benzyl and methyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylbenzamide: Similar structure but lacks the oxadiazole ring.

    N-Methylbenzamide: Similar structure but lacks the benzyl and oxadiazole groups.

    Benzamide: The simplest form, lacking all additional groups.

Uniqueness

N~1~-Benzyl-N~1~-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-YL)benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-N-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-26(16-17-9-4-2-5-10-17)23(27)20-14-8-13-19(15-20)22-25-24-21(28-22)18-11-6-3-7-12-18/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZSSYWCOYULHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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